molecular formula C10H13FN2O B13841039 4-(5-Fluoropyridin-2-yl)piperidin-4-ol

4-(5-Fluoropyridin-2-yl)piperidin-4-ol

Cat. No.: B13841039
M. Wt: 196.22 g/mol
InChI Key: FYUYTAMXNGKVNY-UHFFFAOYSA-N
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Description

4-(5-Fluoropyridin-2-yl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoropyridin-2-yl)piperidin-4-ol typically involves the reaction of 5-fluoropyridine with piperidin-4-ol under specific conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford the desired product in good yields . The reaction conditions often involve moderate temperatures and the use of solvents such as petroleum ether and ethyl acetate for purification .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoropyridin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

4-(5-Fluoropyridin-2-yl)piperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Fluoropyridin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Fluoropyridin-2-yl)piperidin-4-ol is unique due to the presence of both a fluoropyridine and a piperidine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not commonly observed in simpler piperidine or pyridine derivatives .

Properties

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

IUPAC Name

4-(5-fluoropyridin-2-yl)piperidin-4-ol

InChI

InChI=1S/C10H13FN2O/c11-8-1-2-9(13-7-8)10(14)3-5-12-6-4-10/h1-2,7,12,14H,3-6H2

InChI Key

FYUYTAMXNGKVNY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=NC=C(C=C2)F)O

Origin of Product

United States

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